molecular formula C10H9NO B167251 3-Amino-2-naphthol CAS No. 5417-63-0

3-Amino-2-naphthol

Cat. No. B167251
CAS RN: 5417-63-0
M. Wt: 159.18 g/mol
InChI Key: ZHVPTERSBUMMHK-UHFFFAOYSA-N
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Description

3-Amino-2-naphthol (AN) is a compound that has been the subject of various studies due to its potential applications in polymer synthesis and organic synthesis. It serves as a monomer for the formation of polymers with interesting properties and can be involved in catalytic reactions for the synthesis of complex organic molecules.

Synthesis Analysis

The oxidative synthesis of polyaminonaphthol nanowires has been achieved through a template-free reaction using 3-amino-2-naphthol as the monomer. The process involves the polymerization of this bifunctional monomer using sodium hypochlorite (NaOCl) as an oxidant in an aqueous basic medium, resulting in poly (3-amino-2-naphthol) (PAN) with a molecular weight of approximately 11,100 Da . Another study presents a novel strategy for synthesizing sterically hindered 4-amino-3-acyl-2-naphthols through a palladium-catalyzed coupling reaction. This method involves isocyanide chemoselective insertion and domino isomerization, efficiently constructing the target molecules in moderate to good yields .

Molecular Structure Analysis

The molecular structure of the synthesized PAN was characterized using various analytical techniques such as NMR, FT-IR, UV–Vis, and gel permeation chromatography (GPC). Additionally, the morphology of the polymer was examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which confirmed the nanowire structure of the polymer . In another study, the molecular structure of a synthesized aminoalkylnaphthol was determined through single-crystal X-ray diffraction and compared with computational studies using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-2-naphthol derivatives has been explored in various contexts. For instance, solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds, including 2-naphthol, has been reported. This process leads to the stereoselective synthesis of aminoalkylnaphthols, with the reaction's asymmetry potentially induced by the preferential crystallization of one diastereomer . Additionally, catalytic asymmetric oxidative couplings of 2-naphthols have been achieved using oxovanadium(IV) complexes, leading to the formation of 2,2'-dihydroxy-1,1'-binaphthyls with good yields and high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAN were extensively studied. Techniques such as thermogravimetry (TG), differential scanning calorimetry (DSC), cyclic voltammetry (CV), photoluminescence (PL), and dynamic light scattering (DLS) were employed to determine these properties. The polymer exhibited reversible redox behavior, which is indicative of its electroactive nature. The kinetic parameters related to the solid-state decomposition of the polymer were also calculated using methods based on multiple heating rates . The study involving the synthesis of aminoalkyl naphthols under eco-friendly conditions also provided insights into the physical and chemical properties of the synthesized compounds, with the catalyst used being recyclable .

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation
    The compound 2-naphthyloxy derivatives of N,N-substituted acetamides, derived from 2-naphthol, exhibits significant antiamnesic activity, comparable to the nootropic agent piracetam. This suggests a potential application in memory enhancement and neuropsychopharmacological areas (Piplani et al., 2004).

  • Nanowire Synthesis
    3-Amino-2-naphthol has been used to synthesize poly (3-amino-2-naphthol) (PAN) nanowires, showcasing its application in nanotechnology. These nanowires have been characterized for their electroactive nature and potential in various technological applications (Doğan et al., 2015).

  • Catalytic Asymmetric Oxidative Couplings
    3-Amino-2-naphthol has been employed in the enantioselective oxidative coupling of 2-naphthols, leading to the production of binaphthyls with high yields and enantioselectivity. This has implications in asymmetric synthesis and pharmaceutical manufacturing (Barhate & Chen, 2002).

  • Conducting Polymer Films
    The electrooxidation of amino-naphthols, including 3-amino-2-naphthol, has been shown to lead to the formation of conducting polymer films. These films have potential applications in electronic devices and sensors (Pham et al., 1994).

  • Genetic Incorporation in Proteins
    2-Naphthol groups, including those derived from 3-amino-2-naphthol, have been genetically introduced into proteins. This process facilitates site-specific azo coupling reactions, which can be significant in protein engineering and molecular biology (Chen & Tsao, 2013).

  • Green Chemistry Applications
    In green chemistry, 3-aminoisoxazolmethylnaphthols have been synthesized using environmentally friendly methodologies. This highlights the compound's role in promoting sustainable and eco-friendly chemical processes (Kahkhaie et al., 2020).

  • Enantioselective Synthesis and Catalysis
    3-Amino-2-naphthol derivatives are utilized in enantioselective synthesis and catalysis, demonstrating their importance in the production of optically active compounds, which are crucial in the pharmaceutical industry (Liu et al., 2001).

Safety And Hazards

3-Amino-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled and can cause skin irritation, serious eye irritation, and respiratory irritation. It is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with the target organ being the respiratory system .

Future Directions

3-Amino-2-naphthol has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

3-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVPTERSBUMMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202520
Record name 2-Amino-3-hydroxynaphthalene
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Amino-2-naphthol

CAS RN

5417-63-0
Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Record name 3-Amino-2-naphthol
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Record name 2-Amino-3-hydroxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
DW Rangneka, SK Khanna - 1990 - nopr.niscpr.res.in
… 3-Amino-2-naphthol (II), used as a coupling com- … 3-Amino-2-naphthol (1.75 g, 0.011 mol) was disresulted in the formation of 3-amino-2-naphthoI5 solved in dil. sodium hydroxide …
Number of citations: 2 nopr.niscpr.res.in
GB Jambuserwala, S Holt, FA Mason - Journal of the Chemical Society …, 1931 - pubs.rsc.org
… for the latter is 3-amino2-naphthol or its methyl ether. This … 3-amino-2-naphthol. The process is, however, long and the … -2-naphthyl methyl ether -+ 3-amino-2-naphthol. The first three …
Number of citations: 2 pubs.rsc.org
A Dey, NN Pati, GR Desiraju - CrystEngComm, 2006 - pubs.rsc.org
Two earlier crystal structure predictions (CSP) of aminophenol compounds are checked against experimental structure determinations. One of the predictions classified originally as “…
Number of citations: 29 pubs.rsc.org
E Rozycka-Sokolowska, B Marciniak - … Crystallographica Section C …, 2009 - scripts.iucr.org
… this study lies in the comparison drawn between the molecular structure of (I) [link] and those of related compounds (1,5-diaminonaphthalene, 8-amino-2-naphthol, 3-amino-2-naphthol …
Number of citations: 6 scripts.iucr.org
MS Groves, KJ Nelson, RC Nelson… - Physical Chemistry …, 2018 - pubs.rsc.org
… A zwitterion was observed to form in 3-amino-2-naphthol (3N2OH) and 7-amino-2-naphthol (7N2OH) from excitation of the neutral ground state, implicating ESPT at both OH and NH 2 …
Number of citations: 13 pubs.rsc.org
JY Gao, CH Zhang, MM Luo, CK Kim… - Journal of …, 2012 - Wiley Online Library
… with N-methyl-N-phenylhydrazine though no 3-amino-2-naphthol is observed in experiment.[70] This … 1; as a result, the products 3-amino-2-naphthol and N-methylaniline are generated. …
Number of citations: 6 onlinelibrary.wiley.com
SM Sondhi, S Jain, AD Dwivedi, R Shukla, R Raghubir - 2008 - nopr.niscpr.res.in
… Condensation of 4-isothiocyanato-4-methylpentane-2-one with 1,2-diaminocyclohexane, 3-amino-2-naphthol, 1-amino2-naphthol hydrochloride, 3-amino-2-naphthoic acid, 1,3-diamino-…
Number of citations: 52 nopr.niscpr.res.in
DL Ross, JJ Chang - The Journal of Organic Chemistry, 1964 - ACS Publications
… Depending on the reaction temperature, either 3-amino-2-naphthol or …
Number of citations: 1 pubs.acs.org
FF Kadlubar, LE Unruh, TJ Flammang, D Sparks… - Chemico-biological …, 1981 - Elsevier
… Louis, MO}; 2-amino-l-naphthol hydrochloride and trioctanoin (Pfaltz and Bauer, Inc., Stamford, CT); pentachlorophenol-gold label, 2-nitroso-l-naphthol, 3-amino2-naphthol …
Number of citations: 120 www.sciencedirect.com
F Doğan, I Kaya, K Temizkan - European Polymer Journal, 2015 - Elsevier
… 3-amino-2-naphthol (AN). For this purpose, bifunctional monomer was polymerized by NaOCl as oxidant in aqueous basic medium to give the corresponding poly (3-amino-2-naphthol) (…
Number of citations: 18 www.sciencedirect.com

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